molecular formula C10H12F2N2O B1434636 4,5-Difluoro-2-(morpholin-4-yl)aniline CAS No. 1803603-89-5

4,5-Difluoro-2-(morpholin-4-yl)aniline

Cat. No. B1434636
M. Wt: 214.21 g/mol
InChI Key: STMZAHAENSSYNS-UHFFFAOYSA-N
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Description

“4,5-Difluoro-2-(morpholin-4-yl)aniline” is a compound with the CAS Number 1803603-89-5 . It is used in the preparation of central nervous system (CNS) active agents . It is also used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of “4,5-Difluoro-2-(morpholin-4-yl)aniline” is C10H12F2N2O . The InChI code is 1S/C10H12F2N2O/c11-7-5-9(13)10(6-8(7)12)14-1-3-15-4-2-14/h5-6H,1-4,13H2 .


Physical And Chemical Properties Analysis

“4,5-Difluoro-2-(morpholin-4-yl)aniline” is a powder at room temperature . It has a molecular weight of 214.21 g/mol .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Synthesis of Linezolid-like Molecules : The compound was involved in synthesizing linezolid-like molecules, showing significant antitubercular activities. This indicates its potential in developing antimicrobial agents (Başoğlu et al., 2012).

Chemical Synthesis and Structural Analysis

  • Synthesis of Triazinyl Aniline : It played a role in synthesizing 4-(4,6-dimorpholino-1,3,5-triazin-2-yl) aniline, a compound with potential applications in chemical synthesis (Chun-l, 2014).
  • Development of Src Kinase Inhibitors : This compound was part of the optimization process for developing potent inhibitors of Src kinase activity, relevant in cancer research (Boschelli et al., 2001).

Applications in Molecular and Organic Chemistry

  • Synthesis of Triazinyl Anilines : Its derivatives were synthesized and evaluated for antimicrobial activity, contributing to the field of organic chemistry and molecular biology (Subhash & Bhaskar, 2020).
  • Development of Amorphous Molecular Materials : Used in the creation of novel color-tunable emitting amorphous molecular materials for electroluminescence, indicating its role in advanced material science (Doi et al., 2003).

Crystal Structure Analysis

  • Crystallography and Chemical Analysis : The compound has been used in crystallography and chemical analysis, providing insights into molecular structure and interactions (Li et al., 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4,5-difluoro-2-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O/c11-7-5-9(13)10(6-8(7)12)14-1-3-15-4-2-14/h5-6H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMZAHAENSSYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluoro-2-(morpholin-4-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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